Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

CAS No.: 99724-21-7

Cat. No.: VC2370324

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99724-21-7 |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | tert-butyl N-(azetidin-2-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) |

| Standard InChI Key | QMZBFSZZEGSSPH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1CCN1 |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCN1 |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

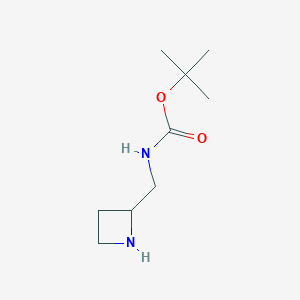

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester, also known as tert-butyl N-(azetidin-2-ylmethyl)carbamate, is a derivative of carbamic acid featuring an azetidine ring connected to a carbamate moiety via a methylene group. The compound has been cataloged with several identifiers that facilitate its recognition across chemical databases and literature.

| Parameter | Value |

|---|---|

| CAS Number | 99724-21-7 |

| IUPAC Name | tert-butyl N-(azetidin-2-ylmethyl)carbamate |

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC1CCN1 |

| European Community (EC) Number | 850-583-8 |

The compound is characterized structurally by a four-membered azetidine ring with a methylene linker connecting to a carbamate group protected by a tert-butyl moiety . This arrangement creates a molecule with specific reactivity patterns that are highly valuable in organic synthesis.

Structural Synonyms

The compound is recognized by several synonyms across scientific literature and chemical databases, which is important for comprehensive literature searches and identification :

-

2-(N-Boc-aminomethyl)azetidine

-

tert-butyl azetidin-2-ylmethylcarbamate

-

2-Methyl-2-propanyl (2-azetidinylmethyl)carbamate

-

(2-AzetidinylMethyl)-carbamic acid tert-butyl ester

-

N-(2-azetidinylmethyl)carbamic acid tert-butyl ester

Physical and Chemical Properties

Physical Characteristics

Understanding the physical properties of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is crucial for its handling, storage, and application in synthetic procedures. The compound presents specific physical characteristics that influence its behavior in various experimental conditions.

| Property | Value |

|---|---|

| Physical State | Not specified in available data |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 285.5±13.0 °C at 760 mmHg |

| Melting Point | Not available (N/A) |

| Flash Point | 126.5±19.8 °C |

| Index of Refraction | 1.463 |

| Vapour Pressure | 0.0±0.6 mmHg at 25°C |

These physical properties indicate that the compound is relatively stable at room temperature and has a high boiling point, which is typical for compounds with similar molecular weights and functional groups .

Chemical Properties and Reactivity

The chemical reactivity of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is primarily defined by its functional groups:

-

The azetidine ring provides a source of nucleophilic nitrogen that can participate in various reactions.

-

The Boc-protected amine serves as a masked nucleophile that can be selectively deprotected under acidic conditions.

-

The presence of the tert-butyl group offers steric protection to the carbamate functionality.

The compound exhibits the following key chemical properties:

| Property | Value | Description |

|---|---|---|

| LogP | 0.77 | Indicates moderate lipophilicity |

| PSA | 50.36000 | Polar surface area influencing membrane permeability |

| Hazard Codes | Xi | Indicates irritant properties |

The compound's moderate lipophilicity (LogP = 0.77) suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for certain pharmaceutical applications .

Synthesis and Preparation

The synthesis of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves reactions between amines and carbamic acid derivatives. The choice of solvent significantly impacts the yield of the reaction, with benzene or methylene chloride often preferred due to their superior yields compared to other solvents.

A typical synthetic approach might involve:

-

Formation of the azetidine ring structure

-

Introduction of the methylene linker

-

Protection of the amine functionality with a Boc group

The compound is available commercially at various purity levels, with reported purity of up to 97% from some suppliers . This high purity is essential for its application in pharmaceutical research and development.

Applications and Uses

Role in Organic Synthesis

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester serves as a valuable building block in organic synthesis due to its protective group properties. Its primary applications include:

-

As an intermediate in multi-step organic syntheses

-

In the construction of complex molecules where the azetidine ring can be further modified

-

As a protected form of the azetidine amine, which can be selectively deprotected under specific conditions

The compound's utility lies in its ability to serve as a precursor for more complex structures, particularly those containing the azetidine motif, which is increasingly recognized for its value in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume